Dodeca-2,10-dien-3-ol
Description
Dodeca-2,10-dien-3-ol is a medium-chain unsaturated alcohol with two double bonds located at the 2nd and 10th positions.
Properties
CAS No. |
401504-19-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-2,10-dien-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-5,13H,6-11H2,1-2H3 |
InChI Key |
FUQLTPUHWGCUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCC(=CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,10-dien-3-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of dodeca-2,10-diyne, which introduces the double bonds at the desired positions . The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,10-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form dodecan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Dodeca-2,10-dienal or dodeca-2,10-dienoic acid.
Reduction: Dodecan-3-ol.
Substitution: Dodeca-2,10-dien-3-chloride or dodeca-2,10-dien-3-bromide.
Scientific Research Applications
Dodeca-2,10-dien-3-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: Investigated for its role in termite behavior and colony organization.
Industry: Used in the formulation of synthetic pheromones for pest management.
Mechanism of Action
Dodeca-2,10-dien-3-ol exerts its effects primarily through its role as a pheromone. In termites, it is secreted by the sternal glands and detected by the antennae of other termites. The compound binds to specific olfactory receptors, triggering a behavioral response that leads to trail-following and recruitment of other termites to food sources . The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Dodeca-2,10-dien-3-ol, we compare it with three structurally related compounds:
(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide
- Structure: Contains conjugated 2,4-diene system and an amide group linked to a phenolic moiety.
- Bioactivity : Demonstrates COX-2 inhibition comparable to diclofenac and ibuprofen in silico, with predicted bioavailability and favorable ADMET properties .
- Key Differences: The amide group and phenolic tail enhance its solubility and receptor-binding affinity compared to this compound’s simpler alcohol structure.
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl
- Structure : Features a triple bond (C1-yn) and three methyl branches.
- Applications : Used in fragrance synthesis due to its terpene-like structure.
- Key Differences : The triple bond and methyl groups increase hydrophobicity, reducing solubility in aqueous systems compared to this compound.
Kohamaic Acid A (KA-A)
- Structure : A polyunsaturated fatty acid derivative with a carboxyl group.
- Bioactivity : Exhibits anti-inflammatory and cytotoxic properties in marine organism studies.
- Key Differences : The carboxylic acid group enhances ionic interactions in biological systems, unlike the neutral alcohol group in this compound .
Research Findings and Gaps
- Anti-inflammatory Potential: While this compound itself lacks direct studies, its analog (2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide shows COX-2 inhibition via in silico models, suggesting that dienol derivatives may share similar mechanisms .
- Physicochemical Limitations : The absence of conjugated double bonds in this compound may reduce its stability and binding efficiency compared to 2,4-dienamides or carboxylated analogs like KA-A .
- Synthetic Applications : Unlike branched analogs (e.g., 3,7,11-trimethyl derivatives), this compound’s linear structure may favor polymerization or esterification reactions.
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